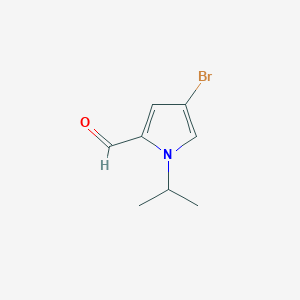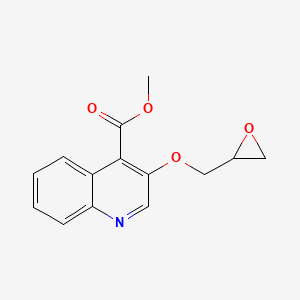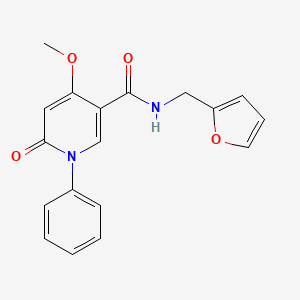![molecular formula C20H18N6O B2831162 3-phenyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide CAS No. 890950-27-3](/img/structure/B2831162.png)
3-phenyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a hydrazide functional group, making it a versatile molecule for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a highly pure form. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential to confirm the structure and purity of the compound .
化学反応の分析
Types of Reactions
3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to obtain reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazides .
科学的研究の応用
3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
作用機序
The mechanism of action of 3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: A hybrid compound with promising biological activity.
3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: An intermediate used to prepare pyrazolo-pyrimidine compounds as inhibitors of Bruton’s tyrosine kinase.
Uniqueness
3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is unique due to its specific structural features, such as the combination of a pyrazolo[3,4-d]pyrimidine core and a hydrazide functional group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
特性
IUPAC Name |
3-phenyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c27-18(12-11-15-7-3-1-4-8-15)24-25-19-17-13-23-26(20(17)22-14-21-19)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,24,27)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKLXSATLTVHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-6-chloro-2-[(5-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2831079.png)
![2-{1-[2-(1H-pyrazol-1-yl)ethyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2831080.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2831082.png)
![N-Cyclopropyl-N-[(4-pyrazol-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2831083.png)
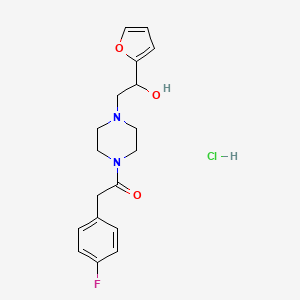
![5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2831087.png)


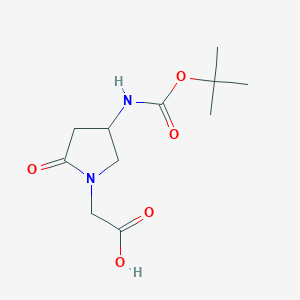
![(E)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile hydrochloride](/img/structure/B2831092.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2831097.png)
